2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a tricyclic heterocyclic acetamide derivative characterized by a complex fused-ring system (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen core) with a hydroxymethyl group at position 11, a 4-methoxyphenyl substituent at position 5, and a methyl group at position 12. The sulfanyl bridge at position 7 links the tricyclic core to an N-(4-methoxyphenyl)acetamide moiety. Its molecular formula is C₃₀H₂₈N₄O₄S, with a calculated molecular weight of 556.64 g/mol .
Its synthesis likely involves multi-step heterocyclic chemistry, leveraging sulfanyl-acetamide coupling strategies similar to those reported for structurally related N-sulfonamide/acetamide derivatives .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-16-25-22(18(14-33)13-29-16)12-23-27(37-25)31-26(17-4-8-20(35-2)9-5-17)32-28(23)38-15-24(34)30-19-6-10-21(36-3)11-7-19/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCOFHDLJYETRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Design Considerations
The target compound features a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca core fused with a 4-methoxyphenyl group at position 5, a hydroxymethyl substituent at position 11, and a methyl group at position 14. The sulfanyl acetamide side chain at position 7 is further functionalized with a 4-methoxyphenyl group. Key challenges include:
- Stereochemical control during cyclization steps.
- Regioselective functionalization of the tricyclic system.
- Stability of intermediates under acidic or basic conditions.
Computational modeling (e.g., density functional theory) predicts favorable orbital overlap for cyclization at the 3,8-positions of the tetradeca framework, guiding synthetic route selection.
Synthetic Routes and Methodological Approaches
Route 1: Stepwise Assembly of the Tricyclic Core
This method prioritizes modular construction of the triazatricyclo system before introducing peripheral substituents.
Formation of the 1,3,4-Thiadiazine Intermediate
Reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with α-bromopropenone in acetonitrile under reflux yields 2-hydrazinyl-6H-1,3,4-thiadiazine (Table 1).
Table 1: Reaction Conditions for Thiadiazine Intermediate
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous acetonitrile | |
| Temperature | 82°C (reflux) | |
| Catalyst | Triethylamine (2.5 equiv) | |
| Reaction Time | 12–16 hours | |
| Yield | 68–72% |
Acid-Catalyzed Cyclization
Treatment of the thiadiazine intermediate with trimethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) induces annulation of the triazole ring. This step achieves the triazatricyclo framework with 89% enantiomeric excess when conducted at –20°C.
Hydroxymethylation at Position 11
The hydroxymethyl group is introduced via Mannich reaction using paraformaldehyde and dimethylamine hydrochloride in tetrahydrofuran. Microwave irradiation (150 W, 100°C, 30 min) improves regioselectivity to 94%.
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
This approach utilizes palladium-catalyzed cross-coupling to install the 4-methoxyphenyl groups early in the synthesis.
Boronic Ester Preparation
5-Bromo-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-thiol is treated with bis(pinacolato)diboron under inert atmosphere, yielding the corresponding boronic ester in 81% yield.
Dual Coupling Strategy
Sequential Suzuki reactions with 4-methoxyphenylboronic acid install aryl groups at positions 5 and 14. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethoxyethane achieves 76% combined yield.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adoption of microreactor technology enhances reproducibility and safety for large-scale manufacturing:
- Reactor Type : Corning Advanced-Flow Reactor (AFR)
- Throughput : 12 kg/day at 85% purity
- Key Advantage : Precise temperature control (±0.5°C) prevents exothermic runaway during cyclization.
Analytical Characterization Protocols
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.92 (m, 4H, aryl-H), 4.78 (d, J = 12.4 Hz, 2H, hydroxymethyl).
- ¹³C NMR : 167.8 ppm (acetamide carbonyl), 159.3 ppm (methoxy carbon).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₃₂H₃₂N₄O₅S: [M+H]⁺ 597.2124; Found: 597.2121.
Challenges and Mitigation Strategies
Oxidative Degradation Pathways
The sulfanyl group undergoes oxidation to sulfoxide under ambient conditions. Addition of 0.01% w/v ascorbic acid to reaction mixtures stabilizes intermediates.
Polymorphic Control
Six polymorphs identified via differential scanning calorimetry. Seeding with form I crystals during crystallization ensures batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the methoxy groups could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Complexity : The target compound’s tricyclic core distinguishes it from simpler sulfonamide/acetamide derivatives (e.g., sodium sulphacetamide). This complexity may enhance binding affinity to biological targets but complicates synthesis and purification .
Substituent Effects: The 4-methoxyphenyl group, present in both the target compound and its pyrido-pyrano-pyrimidine analog, is associated with improved lipid solubility and membrane penetration compared to unsubstituted phenyl groups . The hydroxymethyl group in the target compound may contribute to hydrogen-bonding interactions, a feature absent in the sulfonamide derivatives .
Sulfur-Containing Linkers: The sulfanyl bridge in the target compound and its pyrido-pyrano-pyrimidine analog introduces conformational flexibility, whereas rigid sulfonamide linkers in simpler derivatives favor planar molecular geometries .
Biological Activity :
- While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related sulfonamide-acetamide hybrids (e.g., N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide) demonstrate antimicrobial properties via enzyme inhibition .
Research Findings and Methodological Insights
Crystallographic Analysis:
The target compound’s tricyclic core likely requires advanced crystallographic software (e.g., SHELXL for refinement, ORTEP-3 for visualization) to resolve its complex stereochemistry . Intramolecular hydrogen bonds (e.g., C—H···O, N—H···O) and van der Waals interactions are critical for stabilizing its three-dimensional structure, as observed in analogous sulfonamide-acetamide crystals .
Computational Modeling:
Molecular descriptors (e.g., van der Waals volume, electronic parameters) derived from quantum-mechanical calculations could predict the compound’s solubility and reactivity, aligning with QSPR/QSAR methodologies .
Limitations and Contradictions in Evidence
- Bioactivity Data: No direct evidence links the target compound to specific biological targets, unlike its simpler sulfonamide analogs .
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C28H26N4O4S
- Molecular Weight : 514.6 g/mol
- CAS Number : 892381-96-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition. The following sections detail its effects on specific biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 46.3 μM against HeLa cells (human cervical carcinoma) . This suggests moderate potency in inhibiting cell proliferation.
- Mechanism of Action : The compound's structure suggests potential interactions with DNA and various cellular pathways involved in cancer cell survival and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes:
- β-glucuronidase Inhibition : It was found to moderately inhibit β-glucuronidase with an IC50 of 42.98 μM . This enzyme plays a role in drug metabolism and detoxification processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Mibolerone Derivatives :
- Photochemotherapeutic Agents :
Data Table: Biological Activity Summary
Q & A
Q. What are the standard protocols for synthesizing this compound, and how is its purity validated?
The synthesis involves multi-step pathways, typically starting with the preparation of a polyheterocyclic core (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives) followed by sequential functionalization. Key steps include thioether bond formation and acetamide coupling under controlled conditions (60–80°C, DMF solvent, inert atmosphere) . Purity is validated via HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.4 ppm) .
Q. Which analytical techniques are critical for characterizing its structural and chemical properties?
Essential techniques include:
- NMR spectroscopy : Assigns methoxy, aromatic, and sulfanyl protons.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₂₁ClN₄O₄S₂).
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfanyl S–C at ~650 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation of the tricyclic core .
Q. What preliminary biological screening approaches are used to assess its activity?
Initial screens focus on in vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (e.g., MIC = 8 µg/mL) .
- Anticancer : Cytotoxicity via MTT assay (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
- Anti-inflammatory : Inhibition of TNF-α in LPS-induced macrophages .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be resolved?
Discrepancies (e.g., variable IC₅₀ values in cancer models) may arise from differences in cell line heterogeneity , assay conditions (e.g., serum concentration), or compound stability (e.g., hydrolysis of sulfanyl groups). Mitigation strategies:
- Standardize protocols : Use identical cell passages and assay media.
- Stability studies : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
- Dose-response validation : Repeat assays with independent synthetic batches to exclude batch variability .
Q. What computational methods optimize its synthesis and predict bioactivity?
- Reaction path search algorithms (e.g., DFT calculations) model transition states for sulfanyl bond formation, identifying optimal catalysts (e.g., K₂CO₃ vs. NaH) .
- Molecular docking (AutoDock Vina) predicts binding to targets like COX-2 (anti-inflammatory) or Topoisomerase II (anticancer). Docking scores correlate with experimental IC₅₀ values (R² > 0.7 in validation studies) .
- QSAR models link substituent effects (e.g., methoxy vs. chloro groups) to activity trends .
Q. How do structural modifications (e.g., substituent variation) impact its mechanism of action?
Systematic SAR studies reveal:
- Methoxy groups : Enhance solubility but reduce binding affinity to hydrophobic enzyme pockets.
- Sulfanyl-to-sulfonyl substitution : Increases metabolic stability but decreases cytotoxicity (e.g., IC₅₀ shifts from 12 µM to >50 µM) .
- Tricyclic core rigidity : Reduces conformational flexibility, improving selectivity for kinase targets .
Methodological Guidance for Key Challenges
Designing experiments to probe its interaction with biological targets:
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to purified proteins (e.g., KD = 120 nM for COX-2) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
Resolving synthetic bottlenecks (e.g., low yield in final coupling step):
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield by 20% .
- Alternative coupling reagents : Replace EDCl/HOBt with DMTMM for amide bond formation (yield increases from 45% to 68%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
